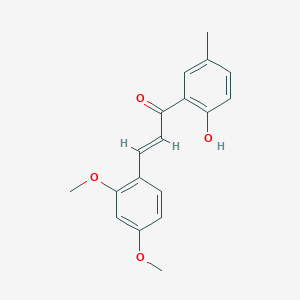

2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone

Description

Properties

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-12-4-8-16(19)15(10-12)17(20)9-6-13-5-7-14(21-2)11-18(13)22-3/h4-11,19H,1-3H3/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBECLVFJNGNKHY-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)C=CC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to determining the molecular structure of 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone, with each technique probing different aspects of its chemical nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of the molecule. While the complete spectral data for 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone is not publicly available, a detailed analysis based on closely related 2'-hydroxychalcones allows for a reliable prediction of its spectral features. nih.gov

The ¹H NMR spectrum is expected to show distinct signals for each unique proton. A key diagnostic signal is the phenolic hydroxyl proton (2'-OH), which would appear significantly downfield (typically δ > 12 ppm) due to strong intramolecular hydrogen bonding with the carbonyl oxygen. The vinylic protons of the α,β-unsaturated ketone system would appear as two distinct doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the trans (E) configuration of the double bond. The protons of the two aromatic rings, the two methoxy (B1213986) groups, and the single methyl group would resonate in their characteristic regions.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) is the most deshielded, appearing far downfield (δ > 190 ppm). The carbons of the two aromatic rings and the vinylic carbons would resonate in the δ 100-165 ppm range. The methoxy and methyl carbons would appear at the upfield end of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

|---|---|---|

| C=O | - | > 190 |

| 2'-OH | > 12 (singlet) | - |

| H-β | ~7.8 (doublet, J≈15 Hz) | ~144 |

| H-α | ~7.4 (doublet, J≈15 Hz) | ~122 |

| Aromatic H | 6.5 - 8.0 | 98 - 165 |

| 2-OCH₃ | ~3.9 (singlet) | ~56.0 |

| 4-OCH₃ | ~3.8 (singlet) | ~55.5 |

Vibrational spectroscopy probes the functional groups present in the molecule. Based on data from analogous chalcones, the FTIR spectrum of 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone would be dominated by a strong absorption band for the carbonyl (C=O) group stretch, typically observed around 1620-1640 cm⁻¹. ijrpas.com This frequency is lower than that of a typical aryl ketone due to conjugation with both the double bond and the aromatic ring. The presence of the intramolecularly hydrogen-bonded hydroxyl group is characterized by a very broad O-H stretching band in the 3200-2500 cm⁻¹ region. Other key absorptions include C=C stretching from the aromatic rings and the vinylic bond (1600-1450 cm⁻¹), and C-O stretching from the ether and phenol (B47542) groups (1250-1020 cm⁻¹). ijrpas.com

Table 2: Characteristic Infrared Absorption Bands for 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (intramolecular H-bond) | 3200 - 2500 | Broad, Medium |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch (CH₃) | 2980 - 2850 | Medium |

| C=O stretch (conjugated ketone) | 1640 - 1620 | Strong |

| Aromatic/Vinylic C=C stretch | 1600 - 1450 | Medium-Strong |

| Asymmetric C-O-C stretch (ether) | 1250 - 1200 | Strong |

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the chalcone (B49325). The spectrum is typically characterized by two major absorption bands. For a similar compound, 2-methoxy-2'-hydroxychalcone, these bands appear at approximately 297 nm and 362 nm. ijrpas.com The higher energy band (~297 nm) is attributed to a π→π* transition involving the aromatic rings (the benzoyl system), while the lower energy band (~362 nm) corresponds to a π→π* transition associated with the cinnamoyl system. ijrpas.com A weaker, longer-wavelength absorption corresponding to the n→π* transition of the carbonyl group may also be observed.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone (C₁₈H₁₈O₄), the calculated molecular weight is 298.12 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy.

The fragmentation pattern can be predicted based on the analysis of the closely related 2,4-Dimethoxy-2'-hydroxychalcone (m/z 284). nih.gov In positive-ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 299. In negative-ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 297. A characteristic fragmentation pathway for chalcones is the retro-Claisen-Schmidt condensation, involving cleavage of the bonds adjacent to the carbonyl group. This would lead to fragment ions corresponding to the substituted benzoyl cation (A-ring) and the substituted styryl cation (B-ring). researchgate.netresearchgate.net

Table 3: Predicted Mass Spectrometry Data for 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺˙ | C₁₈H₁₈O₄ | 298.12 |

| [M+H]⁺ | C₁₈H₁₉O₄⁺ | 299.13 |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specific to the detection of species with unpaired electrons, such as free radicals or transition metal ions. As 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone is a diamagnetic organic molecule with no unpaired electrons in its ground state, it is ESR-inactive. Therefore, ESR spectroscopy is not a standard technique used for its structural characterization.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for the title compound has not been reported, data from the highly analogous compound 1-(2-Hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one provides significant insight into its expected conformation. nih.gov

Chalcones in this class consistently adopt an E (trans) configuration about the Cα=Cβ double bond. nih.govresearchgate.net A defining feature is the formation of a strong, planarizing intramolecular O—H⋯O hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen atom, which creates a stable six-membered pseudo-ring known as an S(6) motif. nih.govresearchgate.net The molecule is not entirely planar; the two aromatic rings are typically twisted relative to each other, with reported dihedral angles varying depending on the substitution pattern. nih.gov In the crystal lattice, molecules are often linked by intermolecular C—H⋯O hydrogen bonds, forming supramolecular chains or sheets. nih.gov

Table 4: Representative Crystal Data for a Closely Related Chalcone Isomer

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₆O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.6990 (18) |

| b (Å) | 8.8022 (13) |

| c (Å) | 13.172 (2) |

| β (°) | 105.565 (2) |

| Volume (ų) | 1418.3 (4) |

| Z | 4 |

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the absolute structure of crystalline compounds. For chalcones, this method provides precise measurements of bond lengths, bond angles, and torsion angles, which are fundamental to understanding their chemical behavior.

Although the specific crystallographic data for 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone is not available, analysis of similar structures, such as (E)-3-(2,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one, reveals common structural motifs. nih.govresearchgate.net Typically, chalcones crystallize in well-defined crystal systems, with the space group and unit cell parameters being unique to each derivative.

A hypothetical data table for the title compound, based on common findings for related chalcones, is presented below to illustrate the type of information obtained from such studies.

Interactive Data Table: Hypothetical Crystallographic Data for 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₈H₁₈O₄ |

| Formula Weight | 298.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.7 |

| c (Å) | 16.2 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1425.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.390 |

Note: This data is illustrative and not based on experimental results for the specific compound.

Analysis of Crystal Packing Motifs and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. These interactions are critical in determining the physical properties of the solid-state material. In chalcones, a variety of non-covalent interactions dictate the supramolecular assembly.

A systematic analysis of 232 chalcone crystal structures has shown that the packing is predominantly influenced by the chalcone core. nih.govacs.org The most prevalent one-dimensional motif observed is a translation-related side-to-side packing. acs.org This arrangement is adaptable to different conformations and a wide range of substituents, as the substituents are located at the periphery of the motif. acs.org

For chalcones containing hydroxyl and methoxy groups, hydrogen bonds of the C—H···O type are common. nih.govresearchgate.net In nitro-substituted chalcones, π-π stacking interactions and C—H···O interactions are significant contributors to the crystal packing. mdpi.com The presence of a hydroxyl group, as in 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone, would likely lead to the formation of strong O—H···O hydrogen bonds, which can significantly influence the crystal packing, often forming chains or dimers. researchgate.net Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. mdpi.comnih.gov

Conformational Analysis and Planarity Assessment in the Crystalline State

The conformation of chalcone molecules in the crystalline state is a key aspect of their structural chemistry. The central α,β-unsaturated ketone bridge allows for conformational flexibility, primarily around the single bonds. Theoretical calculations and experimental data from X-ray diffraction studies on various chalcones have identified two primary conformations: s-cis and s-trans. mdpi.comufms.brresearchgate.net

The planarity of the molecule is another important feature. While some chalcones adopt a nearly planar conformation, steric hindrance from substituents can lead to a twisted arrangement where the two aromatic rings are not coplanar. mdpi.comresearchgate.net For instance, the dihedral angle between the two aromatic rings in (E)-3-(2-hydroxy-4-methylphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one is 75.81(8)°. researchgate.net In contrast, the title chalcone derivative in another study was found to be nearly planar. nih.gov

The presence of an intramolecular hydrogen bond between the 2'-hydroxy group and the carbonyl oxygen is a common feature in 2'-hydroxychalcones, which stabilizes a planar conformation. nih.govresearchgate.net This interaction is highly probable in 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone and would favor a more planar molecular geometry in the crystalline state. The planarity of the molecule facilitates π-orbital overlap, which can enhance electronic conjugation. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard tool for investigating the intrinsic properties of chalcones. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Studies on various chalcones reveal that the distribution of electron density is key to their reactivity. Molecular electrostatic potential (MEP) maps, derived from DFT calculations, visualize the charge distribution and identify regions prone to electrophilic or nucleophilic attack. mdpi.comnih.gov For chalcones, the negative potential is typically concentrated around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, as well as the π-system of the aromatic rings, marking them as sites for electrophilic attack. mdpi.com Conversely, hydrogen atoms generally exhibit a positive potential, indicating them as favorable sites for nucleophilic attack. mdpi.com

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter for determining molecular reactivity. A smaller energy gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. ufms.brresearchgate.net For a multi-methoxy chalcone (B49325), a HOMO-LUMO energy gap of 3.10 eV has been reported, indicating a degree of bioactivity. nih.gov The analysis of these frontier orbitals helps in predicting how the molecule will interact with other species. youtube.com

Derivation of Quantum Descriptors (e.g., Vertical Ionization Energy, Electron Affinity, Electrophilicity Index)

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. mdpi.comufms.br These descriptors provide a quantitative measure of various aspects of the molecule's chemical behavior.

Vertical Ionization Energy (I): The energy required to remove an electron from the molecule. It is related to the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule. It is related to the LUMO energy (A ≈ -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons. It is calculated as χ = (I + A) / 2. mdpi.com

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability. mdpi.com

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. It is calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ = -χ). mdpi.comufms.br

These descriptors help in creating structure-activity relationships and predicting the biological potential of chalcone derivatives. researchgate.net

| Quantum Descriptor | Formula | Significance |

| Ionization Energy (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Measure of polarizability. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Capacity to accept electrons. |

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule (protein). These methods are instrumental in drug discovery and for understanding the mechanism of action of bioactive compounds like chalcones.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. unja.ac.id This technique is used to estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.govresearchgate.net For chalcone derivatives, docking studies have been performed against various protein targets to explore their therapeutic potential.

For example, docking studies of chalcones with targets like cyclin-dependent kinase 2 (CDK2) and Bcl-2 have been conducted to investigate their anticancer properties. unja.ac.idnih.gov The results of these studies provide binding energy values, which indicate the stability of the ligand-protein complex. A lower binding energy generally corresponds to a more stable and potent interaction. nih.gov

| Chalcone Derivative | Protein Target | Binding Energy (kcal/mol) |

| DMC Derivative (2b) | CDK2 | Not specified, but potent |

| DMC Derivative (2g) | CDK2 | Not specified, but potent |

| DMC | CDK2 | -8.4 |

| Multi-methoxy chalcone (3a) | HTNF-α | -9.81 |

| Multi-methoxy chalcone (3a) | Tubulin | -7.96 |

| Multi-methoxy chalcone (3a) | COX2 | -7.88 |

| Prenylated Chalcones | EF1α (S. rolfsii) | -38.35 to -26.68 |

| Prenylated Chalcones | RPB2 (S. rolfsii) | -38.35 to -26.68 |

| Prenylated Chalcones | FoCut5a (F. oxysporum) | -43.40 to -23.83 |

Data compiled from studies on various chalcone derivatives to illustrate typical binding affinities. nih.govresearchgate.netnih.gov

Elucidation of Interaction Mechanisms with Specific Biological Targets

Beyond predicting binding affinity, docking and MD simulations elucidate the specific molecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-stacking interactions. nih.govmdpi.com

For instance, in the interaction of a dihydroxy-dimethoxy-chalcone with the anti-apoptotic protein Bcl-2, hydrogen bonds were observed with residues GLN25 and SER24. mdpi.com Similarly, docking of a dimethylchalcone derivative into the ATP binding site of CDK2 revealed crucial hydrogen bonding interactions with amino acid residues Asn132 and Asp145. nih.gov

Molecular dynamics simulations can further refine the docked poses and assess the stability of the complex over time. researchgate.netresearchgate.net By simulating the movement of atoms, MD provides insights into the conformational changes that may occur upon ligand binding and confirms the stability of the key interactions identified in docking studies. researchgate.net This detailed understanding of interaction mechanisms is vital for the rational design of more potent and selective chalcone-based inhibitors.

In Silico Predictive Modeling for Pharmacological Research

In silico predictive modeling encompasses a range of computational techniques used to forecast the pharmacokinetic and pharmacodynamic properties of a compound before it is synthesized or tested in a laboratory. This is a crucial step in modern drug discovery to identify promising candidates and flag potential issues early on. For 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone, these studies would typically involve the following:

ADMET Prediction: This involves the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Various computational models and web servers are available for this purpose. These tools predict parameters such as oral bioavailability, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicities (e.g., mutagenicity, carcinogenicity). These predictions are generally based on the compound's structural similarity to molecules with known ADMET properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govcmu.ac.th If a set of chalcone derivatives with known activities against a particular target were available, a QSAR model could be developed. nih.govcmu.ac.th This model could then be used to predict the activity of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone and to suggest structural modifications that might enhance its potency. The descriptors used in QSAR models can be electronic, steric, or hydrophobic in nature.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. nih.gov If the target of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone is known, a pharmacophore model could be developed based on the active site of the target or a set of known active ligands. nih.gov This model could then be used to virtually screen large compound libraries to identify other structurally diverse molecules that might have similar biological activity.

Molecular Mechanisms of Biological Activity: in Vitro and Cellular Investigations

Antioxidant Mechanisms

Chalcones are recognized for their significant antioxidant properties, which are executed through various molecular mechanisms. These range from direct interaction with reactive oxygen species (ROS) to the upregulation of endogenous protective systems.

The antioxidant action of chalcones, including by inference 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone, is significantly attributed to their capacity to scavenge free radicals. This process can occur through two primary pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). In the HAT pathway, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The SET pathway involves the transfer of an electron from the antioxidant to the radical. Dihydrochalcones, which are structurally related to chalcones, are known to exert their antioxidant effects through both ET and HAT mechanisms researchgate.net.

The radical scavenging ability is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. For instance, a related compound, 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC), has demonstrated potent DPPH radical scavenging activity with an IC50 value of 50.2 ± 2.8 µM. nih.gov This activity underscores the potential of the chalcone (B49325) structure to directly neutralize harmful free radicals, a capability likely shared by 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone due to its phenolic hydroxyl group, which is crucial for radical scavenging.

Beyond direct radical scavenging, chalcones can bolster the cell's own antioxidant defenses. This is achieved by modulating the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and regulating the levels of non-enzymatic antioxidants such as glutathione (B108866) (GSH).

A similar chalcone, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), was found to increase the catalytic activity of SOD and elevate cellular levels of GSH in PC12 cells exposed to hydrogen peroxide (H₂O₂). nih.gov This enhancement of the endogenous antioxidant system contributes to the cytoprotective effects of the compound. In a separate study using hepatic L02 cells, pretreatment with DMC also led to an increased amount of glutathione. nih.gov Furthermore, 2',5'-dihydroxychalcone (B1234639) has been shown to induce an increase in cellular GSH levels, which is mediated by increased synthesis through the glutamate (B1630785) cysteine ligase (GCL) enzyme. nih.gov SOD is a critical enzyme that catalyzes the dismutation of the superoxide radical (O₂•−) into molecular oxygen and hydrogen peroxide, playing a primary role in the defense against oxidative stress. nih.gov

A pivotal mechanism for the antioxidant activity of chalcones is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, which contain an antioxidant response element (ARE) in their promoters. sci-hub.semdpi.com

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds like chalcones can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of genes encoding for phase II detoxification enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1). nih.govnih.gov

Studies on various chalcones confirm their role as potent activators of this pathway. For example, 2',5'-dihydroxychalcone was demonstrated to induce the Nrf2/ARE transcriptional response in a luciferase reporter gene assay. nih.gov Another chalcone derivative, 2'-methoxy-4'6'-bis(methoxymethoxy)chalcone (MBMC), was shown to cause nuclear accumulation of Nrf2 and subsequent expression of HO-1. nih.gov This activation of the Nrf2 pathway represents a significant and indirect antioxidant mechanism, providing prolonged cellular protection against oxidative insults.

The culmination of the antioxidant mechanisms described above is the protection of cells from damage induced by oxidative stress. Chalcones have been repeatedly shown to shield various cell types from the cytotoxic effects of oxidants like hydrogen peroxide.

For example, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) effectively increased the viability of PC12 cells treated with H₂O₂, reduced the formation of reactive oxygen species (ROS), and decreased lipid peroxidation. nih.gov This protective effect was also observed in hepatic L02 cells, where DMC pretreatment mitigated H₂O₂-induced cell viability loss and membrane damage. nih.gov The protective action extends to preventing apoptosis, as DMC was found to decrease the percentage of apoptotic cells and reduce caspase-3 activity. nih.govnih.gov Another study showed that a novel chalcone derivative protected PC12 cells from H₂O₂-induced oxidative damage by activating the Nrf2 pathway. sci-hub.se Additionally, DMC has been reported to increase DNA damage in cancer cells, suggesting a pro-oxidant role in a different context, but it highlights its ability to interact with cellular redox systems. nih.gov

Anti-inflammatory Mechanisms

Inflammation is a complex biological response often linked with oxidative stress. Chalcones exhibit anti-inflammatory properties by targeting key enzymes involved in the inflammatory cascade.

The anti-inflammatory effects of chalcones are largely attributed to their ability to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). nih.gov

Cyclooxygenase (COX): The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. Several chalcone derivatives have been identified as inhibitors of COX activity. For instance, 2',5'-dimethoxy-3,4-dihydroxychalcone (B1236367) was found to inhibit cyclooxygenase to a degree comparable to the nonsteroidal anti-inflammatory drug (NSAID) flufenamic acid. nih.gov Another compound, 2',5'-dihydroxychalcone, also demonstrated potent cyclooxygenase inhibition. researchgate.net

Lipoxygenase (LOX): Lipoxygenases, particularly 5-lipoxygenase (5-LOX), catalyze the conversion of arachidonic acid to leukotrienes, another class of potent inflammatory mediators. rsc.orgthieme-connect.denih.gov A study of 3,4-dihydroxychalcones revealed that almost all tested compounds exhibited potent inhibitory effects on 5-lipoxygenase. nih.gov Research focused on the 2'-hydroxy-chalcone framework has sought to delineate the structural features that confer LOX inhibitory activity, indicating this scaffold is a promising starting point for developing new inhibitors. mdpi.com

Nitric Oxide Synthase (iNOS): During inflammation, the inducible isoform of nitric oxide synthase (iNOS) is expressed and produces large amounts of nitric oxide (NO), a key inflammatory mediator. nih.gov Chalcones have been shown to suppress this process. The related compound 2'-hydroxy-2,4-dimethoxychalcone (2,4-DMC) was observed to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. researchgate.net Similarly, 2'-methoxy-4'6'-bis(methoxymethoxy)chalcone (MBMC) inhibited NO production and iNOS expression in the same cell line. nih.gov This inhibition is often linked to the suppression of upstream signaling pathways like nuclear factor kappa B (NF-κB). nih.gov

The data below summarizes the inhibitory activities of various chalcone derivatives against these pro-inflammatory enzymes.

Table 1: Inhibitory Activity of Chalcone Derivatives on Pro-inflammatory Enzymes

| Compound | Target Enzyme | Cell Line / Assay System | Activity Measurement | Finding | Reference |

|---|---|---|---|---|---|

| 2',5'-dimethoxy-3,4-dihydroxychalcone | Cyclooxygenase | J774.1 macrophages | IC50 | Potent inhibition | nih.gov |

| 2',5'-dihydroxychalcone | Cyclooxygenase | Platelet-rich plasma | Inhibition % | Potent inhibition | researchgate.net |

| 3,4-dihydroxychalcones | 5-Lipoxygenase | J774.1 macrophages | IC50 | Potent inhibition | nih.gov |

| 2'-hydroxy-chalcones | 5-Lipoxygenase | Soybean Lipoxygenase | IC50 | Varied, potent inhibition | mdpi.com |

| 2'-hydroxy-2,4-dimethoxychalcone | Nitric Oxide Production | RAW 264.7 macrophages | Inhibition % | Dose-dependent inhibition | researchgate.net |

| 2'-methoxy-4'6'-bis(methoxymethoxy)chalcone | iNOS Expression | RAW 264.7 macrophages | Western Blot | Inhibition of expression | nih.gov |

Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory properties of 2'-hydroxychalcone (B22705) derivatives are significantly attributed to their ability to modulate critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways are central to the expression of pro-inflammatory genes.

Studies on compounds like 2′-hydroxy-3,6′-dimethoxychalcone and 2′-hydroxy-4′,6′-dimethoxychalcone have shown that they effectively suppress the activation of the NF-κB pathway in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov The mechanism involves inhibiting the phosphorylation and subsequent degradation of the inhibitor of kappa B alpha (IκBα). This action prevents the nuclear translocation of the p65 subunit of NF-κB, a crucial step for it to function as a transcription factor for various pro-inflammatory genes. nih.gov

Simultaneously, these chalcones regulate the MAPK pathway, which includes key kinases such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). Research has demonstrated that 2′-hydroxy-3,6′-dimethoxychalcone suppresses the LPS-induced phosphorylation of p38, ERK, and JNK. nih.govresearchgate.net By inhibiting these kinase cascades, the chalcones effectively curtail the downstream signaling that leads to the production of inflammatory mediators. nih.govnih.gov

Regulation of Inflammatory Cytokine and Chemokine Production (e.g., IL-6, IL-23, TNF-α)

A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced production of key inflammatory cytokines and chemokines. In vitro studies using LPS-stimulated RAW 264.7 macrophage cells have provided clear evidence of this regulatory effect.

| Compound | Cell Line | Stimulant | Affected Cytokines | Observed Effect | Reference |

|---|---|---|---|---|---|

| 2′-Hydroxy-3,6′-dimethoxychalcone | RAW 264.7 | LPS | TNF-α, IL-6 | Concentration-dependent inhibition of production | nih.gov |

| 2′-Hydroxy-4′,6′-dimethoxychalcone | RAW 264.7 | LPS | General inflammatory cytokines | Mitigated LPS-induced expression | nih.gov |

| 2′,6′-Dihydroxy-4′-methoxydihydrochalcone | RAW 264.7 | LPS | TNF-α, IL-1β | Significant reduction in cytokine levels | researchgate.net |

Interaction with Cellular Adhesion Molecules (e.g., ICAM-1, VCAM-1, MCP-1)

The recruitment of leukocytes to a site of inflammation is a critical step in the inflammatory cascade, mediated by cellular adhesion molecules expressed on the surface of endothelial cells and other cell types. Research indicates that certain 2'-hydroxychalcone derivatives can interfere with this process by downregulating the expression of these molecules.

A study investigating various methoxy-derivatives of 2'-hydroxychalcone found that the compounds significantly reduced the release of Intercellular Adhesion Molecule-1 (ICAM-1) from SW480 colon cancer cells. nih.gov Another derivative, 2,3-Dimethoxy-2′-hydroxychalcone, was shown to effectively suppress TNF-α-induced ICAM-1 expression at both the mRNA and protein levels in HaCaT keratinocytes. nih.gov This inhibition of ICAM-1 expression subsequently led to a significant reduction in the adhesion of monocytes to the keratinocytes. nih.gov In one study, the tested 2'-hydroxychalcone derivatives did not have a significant effect on the release of Vascular Cell Adhesion Molecule-1 (VCAM-1). nih.gov Data on the direct interaction with Monocyte Chemoattractant Protein-1 (MCP-1) is not prominently featured in the available literature for these specific compounds.

Impact on Mitochondrial Dynamics in Inflammatory Processes

Mitochondria are increasingly recognized as central hubs in the regulation of inflammation. Mitochondrial dysfunction can lead to the overproduction of reactive oxygen species (ROS) and the release of damage-associated molecular patterns (DAMPs), both of which can activate inflammatory signaling pathways like NF-κB. nih.gov While direct research on the impact of 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone on mitochondrial dynamics (i.e., the balance between fission and fusion) in inflammation is scarce, studies on related compounds provide clues to their mitochondrial--targeted activities.

For instance, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone has been observed to alter the mitochondrial outer membrane potential (Δψm) in breast cancer cells, indicating a direct interaction with mitochondria. mdpi.compreprints.org A loss of mitochondrial membrane potential is a key event that can lead to apoptosis but is also linked to cellular stress responses that intersect with inflammation. mdpi.com The ability of chalcones to trigger ROS generation, as noted in studies of the closely related 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, further supports their capacity to influence mitochondrial-related signaling that can impact inflammatory processes. semanticscholar.org

Antiproliferative and Apoptotic Mechanisms in Cellular Models

Induction of Apoptosis (e.g., Caspase Activation, Mitochondrial Membrane Potential Changes, Bax/Bcl-2 Ratio)

The antiproliferative activity of 2'-hydroxychalcones is often mediated by their ability to induce apoptosis, or programmed cell death, in cancer cells. A significant body of evidence for the closely related analogue, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), illustrates a mechanism centered on the intrinsic, mitochondria-dependent pathway of apoptosis. semanticscholar.orgresearchgate.net

A key event in this pathway is the regulation of the Bcl-2 family of proteins. Studies have consistently shown that DMC downregulates the expression of the anti-apoptotic protein Bcl-2 without affecting the level of the pro-apoptotic protein Bax. researchgate.net This shift results in a decreased Bcl-2/Bax ratio, which is a critical determinant for initiating apoptosis by promoting the permeabilization of the mitochondrial outer membrane. researchgate.netnih.govresearchgate.net This permeabilization, which involves a loss of the mitochondrial membrane potential, leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of effector enzymes known as caspases. mdpi.com Specifically, the activation of caspase-9 and the executioner caspase-3 has been documented following treatment with DMC. researchgate.net

| Compound | Cell Line | Key Apoptotic Event | Finding | Reference |

|---|---|---|---|---|

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | K562 (Leukemia) | Bcl-2/Bax Ratio | Downregulated Bcl-2, leading to a lower Bcl-2/Bax ratio | researchgate.net |

| DMC-amino acid conjugates | SiHa (Cervical Cancer) | BAX/BCL2 Ratio | Increased BAX/BCL2 expression ratio | nih.govresearchgate.net |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | PANC-1 (Pancreatic) | Caspase Activation | Activated caspase-3 and caspase-9 | researchgate.net |

| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | Breast Cancer Cells | Mitochondrial Potential | Altered mitochondrial outer membrane potential (Δψm) | mdpi.compreprints.org |

Cell Cycle Arrest in Specific Phases (e.g., G0/G1, G2/M)

In addition to inducing apoptosis, 2'-hydroxychalcones can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, thereby preventing cells from dividing. The specific phase of arrest can vary depending on the exact chemical structure of the chalcone and the type of cancer cell being studied.

The well-researched analogue 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) and its derivatives have been shown to cause cell cycle arrest in the G0/G1 phase in various human cervical cancer cell lines, including HeLa and SiHa cells. semanticscholar.orgnih.govnih.gov This G0/G1 arrest prevents the cells from entering the S phase, where DNA replication occurs. Similarly, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone was also found to induce a blockade in the G0/G1 phase in breast cancer cells. mdpi.compreprints.org While G0/G1 arrest appears to be a common mechanism for these specific structures, other chalcones have been reported to induce arrest at the G2/M checkpoint. mdpi.com This demonstrates the diverse ways in which compounds within the chalcone family can exert their antiproliferative effects.

Cellular Inhibition of Angiogenesis and Metastasis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Research into various chalcone derivatives has highlighted their anti-angiogenic potential. For instance, the compound 2'-hydroxy-4'-methoxychalcone (B191446) (HMC) has been shown to decrease angiogenesis in both chick embryo chorioallantoic membrane assays and in basic fibroblast growth factor (bFGF)-induced vessel formation in mouse models. nih.gov HMC also reduced the proliferation of calf pulmonary arterial endothelial cells, suggesting that its anti-angiogenic activity may contribute to its anti-tumor effects. nih.gov

Similarly, another study demonstrated that methyl hydroxychalcone (B7798386) significantly inhibits angiogenesis in a dose-dependent manner in rat aorta assays and perturbs blood vessel formation in chick chorioallantoic membrane assays. nih.gov This compound was found to inhibit the proliferation and capillary-like tube formation in VEGF-induced human umbilical vein endothelial cells (HUVEC), suggesting a mechanism that involves blocking the VEGF signaling pathway. nih.gov Furthermore, a flavone (B191248) derivative, 5,4'-dihydroxy 6,8-dimethoxy 7-O-rhamnosyl flavone, has been reported to inhibit angiogenesis by downregulating the expression of VEGF in breast cancer cells. nih.gov This compound also demonstrated anti-metastatic activity by inhibiting key signaling pathways involved in cell invasion and migration. nih.gov

Although these studies were not conducted on 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone specifically, the consistent anti-angiogenic and anti-metastatic activities observed across these structurally related chalcones suggest a potential area for future investigation for the title compound.

DNA Damage Induction in Cancer Cell Lines

The induction of DNA damage is a key mechanism for many anticancer agents, leading to cell cycle arrest and apoptosis. Studies on the related compound 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) have shown its potential as a DNA-damaging agent in cancer cells. In human cervical cancer cell lines (C-33A, HeLa, and SiHa), treatment with DMC led to a significant increase in DNA damage, as observed through fluorescence microscopy and comet assays. nih.govsemanticscholar.org This damage was associated with the induction of apoptosis and an arrest of the cell cycle in the G0/G1 phase. nih.govsemanticscholar.org

Further investigations into DMC's effects on human hepatocarcinoma SMMC-7721 cells revealed that the compound caused DNA fragmentation and chromatin condensation, hallmarks of apoptosis. mdpi.com The treatment also resulted in a higher percentage of hypodiploid cells, which is indicative of apoptotic bodies with fragmented DNA. mdpi.com The ability of DMC to induce apoptosis and cell cycle arrest has been linked to its capacity to increase reactive oxygen species (ROS) generation and modulate signaling pathways such as the PI3K/AKT pathway. nih.gov

| Compound | Cell Line | Observed Effect | Assay |

|---|---|---|---|

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa (Cervical Cancer) | Increased DNA damage | Comet Assay, Fluorescence Microscopy |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa (Cervical Cancer) | Cell cycle arrest at G0/G1 phase | Flow Cytometry |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SMMC-7721 (Hepatocarcinoma) | DNA fragmentation and chromatin condensation | Microscopy |

Modulation of Autophagy and Epithelial-Mesenchymal Transition (EMT) in vitro

Autophagy is a cellular degradation process that can either promote cell survival or lead to cell death, depending on the context. Its interplay with the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis, is an area of intense research. Several chalcone derivatives have been identified as modulators of autophagy. For example, 2'-Hydroxychalcone has been shown to induce autophagy and apoptosis in breast cancer cells. nih.gov Its mechanism involves the inhibition of the NF-κB signaling pathway, leading to an accumulation of reactive oxygen species (ROS) and endoplasmic reticulum stress. nih.gov

Another related compound, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC), also triggers autophagy and apoptosis in breast cancer cells. mdpi.com DDC was observed to inhibit the mTOR pathway and increase levels of the autophagic marker LC3-II. mdpi.com The inhibition of anti-apoptotic proteins like Mcl-1, Bcl-2, and Bcl-XL by DDC also contributes to the induction of autophagy. mdpi.com While the direct effect of chalcones on EMT is less characterized, it is known that defective autophagy can promote EMT, suggesting that autophagy-inducing chalcones could potentially inhibit this process. biorxiv.org

Enzyme Inhibition Studies and Molecular Targets

Enzyme inhibition is a common mechanism through which bioactive compounds exert their therapeutic effects. Chalcones have been investigated for their inhibitory activity against a range of enzymes.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. nih.gov A study on a series of 2'-hydroxychalcones revealed that many compounds within this class exhibit AChE inhibitory activity, with the most active showing IC50 values in the range of 40–85 µM. nih.gov The study found that compounds with methoxy (B1213986) substituents on the A ring and halogen substituents on the B ring generally showed higher activity. nih.gov Kinetic studies indicated a mixed-type inhibition, suggesting interaction with both the catalytic and peripheral anionic sites of the enzyme. nih.gov While these compounds also inhibited BChE, they were generally more selective for AChE. nih.gov

| Compound Class | Enzyme | Activity Range (IC50) | Note |

|---|---|---|---|

| 2'-Hydroxychalcones | Human Acetylcholinesterase (AChE) | 40–85 µM | Generally selective for AChE over BChE |

| 2'-Hydroxychalcones | Equine Butyrylcholinesterase (BChE) | Variable | Generally lower inhibition than for AChE |

Alpha-Amylase and Alpha-Glucosidase Inhibition

Alpha-amylase and alpha-glucosidase are key digestive enzymes responsible for breaking down carbohydrates into absorbable glucose. nih.gov Inhibiting these enzymes can help manage postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.gov Chalcones and their derivatives have attracted considerable attention as potential inhibitors of these enzymes. scielo.br For example, a study on 3,5-dibromo-4,6-dimethoxychalcones demonstrated that these compounds can act as dual inhibitors of both α-glucosidase and α-amylase. nih.gov The search for natural and synthetic chalcones with this inhibitory profile is ongoing, as they represent promising candidates for the development of new anti-diabetic agents with potentially fewer side effects than existing drugs like acarbose. scielo.brnih.gov

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia and gout. Therefore, XO inhibitors are a primary therapeutic strategy for these conditions. medchemexpress.com Research has shown that certain chalcone derivatives can effectively inhibit this enzyme. A study identified 3,5,2',4'-tetrahydroxychalcone as a significant competitive inhibitor of xanthine oxidase, with an IC50 value of 22.5 μM. nih.gov More recently, the structurally similar compound 2',4'-dimethoxy-4-hydroxychalcone was reported to be a potent, reversible competitive inhibitor of XO, with activity more than 10-fold that of the standard drug allopurinol. nih.gov Molecular docking studies suggest these chalcones bind to the enzyme's active site near the molybdenum center, sterically hindering substrate access. nih.gov

| Compound | Enzyme | IC50 Value | Inhibition Type |

|---|---|---|---|

| 3,5,2',4'-tetrahydroxychalcone | Xanthine Oxidase | 22.5 µM | Competitive |

| 2',4'-dimethoxy-4-hydroxychalcone | Xanthine Oxidase | >10-fold more potent than allopurinol | Reversible Competitive |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are crucial enzymes in the regulation of gene expression, and their inhibition has emerged as a promising strategy in cancer therapy. nih.govunisi.it Some natural chalcones have been identified as inhibitors of HDACs. nih.govnih.govspandidos-publications.com For instance, a study investigating a series of natural chalcones found that compounds like butein, isoliquiritigenin, and homobutein (B600574) displayed inhibitory activity against total HDACs from classes I, II, and IV, with IC50 values ranging from 60 to 190 μM. nih.govelsevierpure.com

While direct studies on 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone as an HDAC inhibitor are not extensively documented, the structural similarities to known HDAC-inhibiting chalcones suggest a potential for such activity. nih.govresearchgate.net The core chalcone scaffold can serve as a template for the design of novel HDAC inhibitors, often incorporating a zinc-binding group to interact with the active site of the enzyme. nih.gov

Table 1: HDAC Inhibitory Activity of Select Natural Chalcones

| Compound | IC50 (μM) |

|---|---|

| Butein | ~60 |

| Isoliquiritigenin | ~190 |

| Homobutein | Not specified |

| Marein | Not specified |

Data sourced from studies on K562 cell extracts. nih.govelsevierpure.com

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a major focus in the development of agents for hyperpigmentation. nih.govresearchgate.net Chalcones have been extensively studied as tyrosinase inhibitors, with their efficacy being highly dependent on the substitution pattern of their aromatic rings. nih.govnih.gov

A critical factor for potent tyrosinase inhibition is the presence of a 2,4-dihydroxy substitution pattern on one of the aromatic rings, which mimics the structure of resorcinol (B1680541). nih.gov For instance, 2,4,2',4'-tetrahydroxychalcone and 2,4,3',4'-tetrahydroxychalcone have been reported as highly active tyrosinase inhibitors, with IC50 values of 0.02 μM and 0.2 μM, respectively. nih.gov The 2,4-disubstituted resorcinol moiety on ring B appears to be a significant contributor to this high inhibitory potency. nih.gov Although 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone possesses methoxy groups at the 2 and 4 positions, the structural analogy to highly active hydroxy-substituted chalcones suggests a potential for tyrosinase inhibition.

Inhibition of Fungal Cell Wall Biosynthesis Enzymes (e.g., β-(1,3)-glucan and chitin (B13524) synthases)

The fungal cell wall, composed primarily of glucans and chitin, is a critical structure for fungal viability and pathogenesis, making its biosynthetic enzymes attractive targets for antifungal agents. Some chalcones have demonstrated antifungal properties. For example, 2',4'-dihydroxychalcone (B613834) has shown antifungal activity against Aspergillus fumigatus. nih.gov Another study reported that 2-hydroxy-4,4',6'-trimethoxy chalcone inhibited the spore germination of several fungal species. nih.gov

However, the specific molecular mechanism of action of these chalcones, particularly whether they directly inhibit key cell wall synthesizing enzymes like β-(1,3)-glucan synthase or chitin synthases, is not always fully elucidated. While some chalcones exhibit antifungal effects, direct evidence linking 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone to the inhibition of these specific enzymes is not yet available in the reviewed literature. A study on 3,4-Dimethoxy-2'-Hydroxy-5'-methyl chalcone and its derivatives did screen for anti-fungal activities. sciforum.net

Cytochrome P450 Enzyme Inhibition

Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of xenobiotics, including drugs. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. Several chalcone derivatives have been investigated for their potential to inhibit various CYP450 isoforms. nih.govresearchgate.net

The inhibitory activity and selectivity of chalcones towards different CYP450 enzymes are influenced by their substitution patterns. For instance, Licochalcone A, a methoxy-substituted chalcone, was found to be a mixed-type inhibitor of CYP1A2, 2C9, 2C19, and 2C8, and a competitive inhibitor of CYP3A4, with Ki values in the low micromolar range. nih.gov Another study identified 2,2'-dihydroxychalcone (B190322) as an inhibitor of CYP2B6. nih.gov While specific data for 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone is not available, the existing research on other methoxylated chalcones suggests a potential for interaction with CYP450 enzymes. researchgate.netnih.gov

Receptor and Protein Interaction Research

Beyond direct enzyme inhibition, the biological effects of chalcones can be mediated through their interaction with various cellular receptors and proteins.

Michael Acceptor Reactivity with Nucleophilic Protein Residues

The chemical structure of chalcones features an α,β-unsaturated ketone moiety, which confers the property of being a Michael acceptor. jchemrev.comnih.gov This electrophilic nature allows chalcones to react with nucleophilic residues on proteins, most notably the thiol group of cysteine residues, through a Michael addition reaction. jchemrev.comresearchgate.net This covalent bond formation can lead to the modulation of protein function. jchemrev.com

The reactivity of the chalcone as a Michael acceptor is influenced by the electronic properties of the substituents on its aromatic rings. jchemrev.com This reactivity is a key mechanism underlying many of the observed biological activities of chalcones, as it enables them to covalently modify and thereby regulate the function of various target proteins. researchgate.netresearchgate.net

Specific Receptor Binding and Activation (e.g., PPAR-γ activation for related chalcones)

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It is a key regulator of adipogenesis, glucose metabolism, and inflammation, making it an important therapeutic target for metabolic diseases. nih.govnih.gov

Several studies have demonstrated that various chalcone derivatives can act as agonists of PPAR-γ. nih.govresearchgate.netjapsonline.com The activation of PPAR-γ by chalcones appears to be dependent on their specific structural features. Research indicates that chalcones bearing electron-rich groups or larger, sterically bulky groups on the carbonyl side of the molecule tend to be more effective activators. nih.govjst.go.jp While direct evidence for 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone as a PPAR-γ agonist has not been specifically reported, the general ability of the chalcone scaffold to activate this receptor suggests it as a potential area for future investigation. aacrjournals.org

Structure Activity Relationship Sar Analysis of 2,4 Dimethoxy 2 Hydroxy 5 Methylchalcone and Analogs

Influence of Functional Group Substitutions on Biological Potency and Selectivity

The pharmacological profile of a chalcone (B49325) can be fine-tuned by introducing different functional groups onto its basic scaffold. These modifications alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are common substituents in natural and synthetic chalcones and play a pivotal role in defining their biological activities, particularly their antioxidant and antiproliferative effects. nih.govmdpi.com

Antioxidant Activity: The antioxidant capacity of chalcones is strongly correlated with the presence and number of hydroxyl groups. mdpi.comnih.gov These groups can donate a hydrogen atom to scavenge free radicals, thus neutralizing their damaging effects. nih.gov Studies have consistently shown that an increased number of free hydroxyl groups enhances antioxidant activity. mdpi.com The position of these groups is also critical; for instance, a 3,4-dihydroxy substitution pattern (a catechol moiety) on ring B is considered an optimal arrangement for high antioxidant potential. nih.gov In contrast, the replacement of a hydroxyl group with a methoxy group generally leads to a decrease in antioxidant activity, as the methoxy group is less capable of hydrogen donation. mdpi.comnih.gov

Antiproliferative Activity: The influence of hydroxyl and methoxy groups on antiproliferative activity is more complex. While free hydroxyl groups are important, methoxy substitutions have been shown to positively affect antitumor activity. nih.gov The presence of methoxy groups on the aromatic rings can enhance the antiproliferative effects of chalcones against various tumor cells. iainponorogo.ac.id For example, a study on canine lymphoma and leukemia cells revealed that the addition of two methoxy groups to a 2'-hydroxychalcone (B22705) scaffold increased its proapoptotic potential. nih.govnih.gov The location of the methoxy groups is a key determinant of cytotoxicity. Research indicates that chalcones with methoxy substitutions on ring A (derived from the acetophenone (B1666503) part) can be more potent antiproliferative agents than those with substitutions on ring B (derived from the benzaldehyde (B42025) part). semanticscholar.org The 2'-hydroxy group, in particular, is considered an important feature for anti-inflammatory and antiproliferative properties. nih.govmdpi.com

| Functional Group | Effect on Antioxidant Activity | Effect on Antiproliferative Activity | Key Findings |

|---|---|---|---|

| Hydroxyl (-OH) | Increase | Contributes to activity | More -OH groups generally lead to higher antioxidant activity. mdpi.com The 2'-OH and a 3,4-dihydroxy pattern on ring B are particularly favorable. nih.gov |

| Methoxy (-OCH₃) | Decrease (relative to -OH) | Increase | Methoxy groups can enhance antitumor and proapoptotic potential. nih.govnih.govnih.gov Their position significantly impacts potency. semanticscholar.org |

The introduction of halogen atoms or amino groups onto the chalcone framework can significantly modulate its pharmacological properties by altering its electronic and hydrophobic character.

Halogen Substitutions: Halogens such as fluorine, chlorine, and bromine can enhance the biological efficacy of chalcones. jchemrev.com These substitutions can improve antifungal and anticancer activities. iainponorogo.ac.idjchemrev.com For example, chalcones bearing bromo and chloro groups have been reported to possess anticancer activity against breast cancer cells. iainponorogo.ac.id The presence of a fluorine atom, due to its high electronegativity and small size, can lead to potent antiproliferative activity against a range of cancer cell lines. researchgate.net In some studies, bromo- and fluoro-substituted chalcones demonstrated superior radical scavenging activity compared to their chlorine-substituted analogs. researchgate.net

Amino Substitutions: The incorporation of an amino (-NH₂) group or its derivatives can substantially increase the potency of chalcones. The presence of a 4-amino group on ring A has been shown to be crucial for significant antiproliferative activity. nih.gov The amino group can act as a hydrogen bond donor or acceptor, improving the binding affinity of the compound to its biological target. The position and type of the amino substituent are critical; for instance, para-substituted amino groups on the chalcone B ring have been associated with potent acetylcholinesterase inhibition. mdpi.com Modifications of the amino group, such as alkylation or acylation, can further refine the pharmacological profile. mdpi.com

| Substituent | Key Pharmacological Effects | Illustrative Research Findings |

|---|---|---|

| Halogen (-F, -Cl, -Br) | Enhanced antiproliferative, antifungal, and antioxidant activities. | Fluoro-substituted chalcones showed potent activity against five cancer cell lines. researchgate.net Bromo and chloro groups improved antifungal efficacy. jchemrev.com |

| Amino (-NH₂) | Potent antiproliferative and enzyme inhibitory activities. | A 4-amino group on ring A was found to be essential for significant antiproliferative activity. nih.gov Para-substituted amines showed potent acetylcholinesterase inhibition. mdpi.com |

Alkylation, particularly with methyl or prenyl groups, is another strategy to modify the biological activity of chalcones.

Methyl Groups: As electron-donating substituents, methyl (-CH₃) groups can enhance the biological activity of chalcones. In studies on cholinesterase inhibitors, chalcones with methyl and methoxy groups demonstrated more prominent inhibition compared to those with electron-withdrawing halogens. mdpi.com The position of the methyl group is also a determining factor for the compound's efficacy in various biological assays. researchgate.net

Prenyl Groups: The introduction of a prenyl group (a five-carbon isoprenoid unit) significantly increases the lipophilicity of the chalcone molecule. mdpi.com This increased lipophilicity can enhance membrane binding and facilitate transmembrane transport, often leading to improved biological activity. mdpi.comtandfonline.com Prenylated chalcones have demonstrated a wide range of potent biological effects, including anticancer activity. mdpi.comnih.gov These compounds can induce apoptosis and inhibit key cellular signaling pathways, such as the PI3K/AKT pathway, which is often dysregulated in cancer. mdpi.comnih.gov

This principle has been clearly demonstrated in various studies. For example, the anti-inflammatory and vasorelaxant activities of nitro-substituted chalcones were found to be highly dependent on the position of the nitro group. mdpi.com An ortho-nitro substitution on either ring A or B resulted in the highest anti-inflammatory activity, whereas a para-nitro group on ring B was optimal for vasorelaxant effects. mdpi.com Similarly, in a study of isomeric flavanones (which are cyclized isomers of chalcones), the relative position of hydroxyl and methoxyl groups was found to be a more significant determinant of antioxidant activity than the total number of hydroxyl groups. mdpi.com These findings underscore that the specific spatial arrangement of functional groups dictates the molecule's ability to interact effectively with its biological target, thereby governing its pharmacological outcome.

SAR Specific to 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone and Closely Related Structures

While comprehensive SAR studies focusing specifically on 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone are limited, its potential biological profile can be inferred from the analysis of its structural components and the activities of closely related analogs.

The structure of 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone combines several functional groups known to influence bioactivity:

2'-Hydroxy Group (Ring A): The hydroxyl group at the 2'-position is a key structural feature in many bioactive chalcones. It is known to contribute to antioxidant, anti-inflammatory, and anticancer properties, often by participating in hydrogen bonding with enzyme active sites or acting as a metal chelator. nih.govresearchgate.net

5'-Methyl Group (Ring A): This is an electron-donating group that can subtly modulate the electronic properties of ring A and the adjacent carbonyl group. Its presence may influence the molecule's lipophilicity and steric interactions with target proteins.

2,4-Dimethoxy Groups (Ring B): The presence of two methoxy groups on ring B is a common feature in potent antiproliferative chalcones. nih.gov As discussed previously, methoxy groups are associated with enhanced antitumor activity. nih.gov Specifically, compounds like 2'-hydroxy-2″,5″-dimethoxychalcone have shown high efficacy against cancer cell lines, highlighting the favorable combination of a 2'-hydroxy group with dimethoxy substitutions on the B-ring. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.